2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE
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Overview
Description
2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with hydrazinecarboxamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazinecarboxamide moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield corresponding aldehydes or acids, while reduction of the hydrazinecarboxamide moiety can produce hydrazine derivatives .
Scientific Research Applications
2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The hydrazinecarboxamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylbenzyl)oxy]benzohydrazide
- N0-[(thiophen-2-yl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide
Uniqueness
The combination of these functional groups with the hydrazinecarboxamide moiety provides a versatile platform for chemical modifications and biological interactions .
Properties
Molecular Formula |
C17H18BrN3O3 |
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Molecular Weight |
392.2g/mol |
IUPAC Name |
[(E)-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H18BrN3O3/c1-11-3-5-12(6-4-11)10-24-16-14(18)7-13(8-15(16)23-2)9-20-21-17(19)22/h3-9H,10H2,1-2H3,(H3,19,21,22)/b20-9+ |
InChI Key |
PORFRVQAZBXIAE-AWQFTUOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)N)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=N/NC(=O)N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)N)OC |
Origin of Product |
United States |
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